Milnacipran - 92623-85-3

Milnacipran

Catalog Number: EVT-1580625
CAS Number: 92623-85-3
Molecular Formula: C15H22N2O
Molecular Weight: 246.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Milnacipran is a synthetic organic compound belonging to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs). [, ] It is classified as a bicyclic compound, characterized by a cyclopropane ring fused to a phenyl group. [] Milnacipran is of interest in scientific research due to its ability to modulate the levels of key neurotransmitters involved in various physiological and pathological processes, particularly those related to mood, pain, and cognition. [, , ]

Levomilnacipran

Compound Description: Levomilnacipran is the (1S,2R)-enantiomer of milnacipran, acting as a more potent inhibitor of norepinephrine reuptake compared to serotonin reuptake. It is marketed under the brand name Fetzima as a once-daily treatment for major depressive disorder (MDD). []

Relevance: Levomilnacipran is the more active enantiomer of milnacipran. Compared to the racemic mixture, it exhibits a more selective pharmacodynamic profile and is considered to have a better therapeutic index, lower risk of drug interactions, and a less complicated concentration-effect relationship. []

Venlafaxine

Compound Description: Venlafaxine is an SNRI commonly prescribed for MDD, generalized anxiety disorder, and other conditions. Similar to milnacipran, it inhibits the reuptake of both serotonin and norepinephrine, but with a higher affinity for serotonin transporters. []

Duloxetine

Compound Description: Duloxetine is another SNRI used to manage conditions such as MDD, generalized anxiety disorder, diabetic peripheral neuropathy, and fibromyalgia. Like milnacipran, it shows balanced inhibition of serotonin and norepinephrine reuptake. [, ]

Relevance: Duloxetine's similar pharmacological profile to milnacipran makes it a valuable comparator in clinical trials for fibromyalgia. While both demonstrate efficacy, they may differ in their side effect profiles and require further comparative studies. [, ]

Clomipramine

Compound Description: Clomipramine belongs to the tricyclic antidepressant (TCA) class and is a potent serotonin reuptake inhibitor with additional effects on other neurotransmitter systems. It is primarily used for obsessive-compulsive disorder but also for depression and other conditions. []

Relevance: Clomipramine serves as a comparative agent to assess the efficacy and tolerability of milnacipran in long-term depression treatment. Findings suggest that while clomipramine might be more effective in certain cases, milnacipran tends to be better tolerated. []

Paroxetine

Compound Description: Paroxetine is a widely prescribed SSRI used to manage MDD, generalized anxiety disorder, social anxiety disorder, and other mental health conditions. Unlike milnacipran, it primarily inhibits serotonin reuptake with minimal effects on norepinephrine. []

Relevance: Paroxetine's selective serotonin reuptake inhibition contrasts with milnacipran's dual action on both serotonin and norepinephrine. Clinical trials comparing the two drugs highlight potential differences in their efficacy and side effect profiles, with milnacipran possibly inducing fewer post-treatment emergent adverse events. []

Fluoxetine

Compound Description: Fluoxetine, a well-known SSRI, is used to manage MDD, obsessive-compulsive disorder, bulimia nervosa, and panic disorder. Similar to paroxetine, its primary mechanism involves inhibiting serotonin reuptake. [, ]

Relevance: Fluoxetine's selective serotonin reuptake inhibition contrasts with milnacipran's dual action, making it a relevant comparator in clinical trials for depression. Some studies suggest that milnacipran might be more effective than fluoxetine, particularly at appropriate dosage regimens. [, ]

Fluvoxamine

Compound Description: Fluvoxamine is an SSRI primarily prescribed for obsessive-compulsive disorder. Its primary mechanism of action involves inhibiting serotonin reuptake. [, ]

Relevance: Similar to other SSRIs, fluvoxamine's selective serotonin reuptake inhibition provides a comparative point for milnacipran. Studies indicate a potential advantage of milnacipran over fluvoxamine in terms of efficacy, especially in treating severe depressive symptoms. [, ]

Amitriptyline

Compound Description: Amitriptyline belongs to the TCA class and possesses a broader mechanism of action compared to SSRIs or SNRIs, affecting multiple neurotransmitter systems. []

Relevance: Amitriptyline serves as a representative of TCAs, often compared with milnacipran in treating depression and fibromyalgia. Although both medications show efficacy, milnacipran might offer a more favorable side effect profile, particularly regarding cardiovascular effects and tolerability. []

Pregabalin

Compound Description: Pregabalin is an anticonvulsant medication also approved for managing neuropathic pain and fibromyalgia. It works by binding to voltage-gated calcium channels in the central nervous system. []

Relevance: Pregabalin's approval for treating fibromyalgia makes it a valuable comparator for assessing milnacipran's efficacy. Both drugs demonstrate efficacy, but they differ in their mechanisms of action and potential side effects. []

Nortriptyline

Compound Description: Nortriptyline is a TCA, often used to manage depression and neuropathic pain. It primarily acts by inhibiting norepinephrine reuptake, unlike milnacipran, which affects both serotonin and norepinephrine reuptake. []

Relevance: Nortriptyline represents another example of a TCA that can be compared with milnacipran in treating depression. Their distinct pharmacological profiles, with nortriptyline primarily targeting norepinephrine, may contribute to differences in their efficacy and tolerability. []

Overview

Milnacipran is a synthetic compound belonging to the class of antidepressants known as serotonin-norepinephrine reuptake inhibitors. It is primarily used in the treatment of major depressive disorder and fibromyalgia. The compound was first synthesized in the 1970s and has gained attention for its dual mechanism of action, targeting both serotonin and norepinephrine neurotransmitter systems.

Source

Milnacipran is derived from cyclopropane derivatives and is chemically classified as a phenylpropylamine. It is marketed under various brand names, including Savella, and is available in hydrochloride salt form for clinical use.

Classification

Milnacipran is classified as a prescription medication and falls under the category of antidepressants. Its mechanism of action involves the inhibition of the reuptake of serotonin and norepinephrine, which enhances mood and alleviates pain associated with fibromyalgia.

Synthesis Analysis

Methods

The synthesis of milnacipran typically involves several steps, including the formation of key intermediates. A common method includes reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.

Technical Details

  1. Starting Materials: The synthesis often begins with cyclopropane derivatives, which are modified through various chemical reactions.
  2. Reagents: Common reagents include thionyl chloride for chlorination and palladium on carbon for catalytic hydrogenation.
  3. Yield: The synthesis methods reported yield high purity products suitable for pharmaceutical applications, often exceeding 90% in yield efficiency .
Molecular Structure Analysis

Structure

Milnacipran has a complex molecular structure characterized by a cyclopropane ring attached to a phenyl group and an amine moiety. Its molecular formula is C15_{15}H17_{17}N, with a molecular weight of approximately 229.31 g/mol.

Data

  • Molecular Weight: 229.31 g/mol
  • Melting Point: Approximately 95°C
  • Chemical Structure:
    C15H17N\text{C}_{15}\text{H}_{17}\text{N}
Chemical Reactions Analysis

Reactions

Milnacipran undergoes various chemical reactions during its synthesis, including:

  1. Reductive Amination: This step involves the conversion of an aldehyde to an amine using sodium cyanoborohydride as a reducing agent.
  2. Hydrogenation: Catalytic hydrogenation is used to reduce certain functional groups while maintaining the integrity of the cyclopropane structure.

Technical Details

The reactions are conducted under controlled conditions to ensure high yields and purity. For instance, hydrogenation reactions may be performed at pressures around 0.5 MPa with palladium catalysts .

Mechanism of Action

Milnacipran's mechanism of action involves inhibition of the reuptake of serotonin and norepinephrine in the brain, leading to increased levels of these neurotransmitters in the synaptic cleft. This dual action contributes to its antidepressant effects and pain relief in fibromyalgia patients.

Process

  • Serotonin Reuptake Inhibition: Milnacipran blocks the serotonin transporter (SERT), preventing serotonin from being reabsorbed into neurons.
  • Norepinephrine Reuptake Inhibition: Simultaneously, it inhibits norepinephrine transporter (NET), enhancing norepinephrine availability.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and methanol; slightly soluble in ethanol.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Chemical Properties

  • pH Range: The hydrochloride salt form generally exhibits a pH range conducive to stability in aqueous solutions.
  • Reactivity: Reacts with strong oxidizing agents; care must be taken during storage and handling.
Applications

Scientific Uses

Milnacipran is primarily used in clinical settings for:

The compound's unique mechanism makes it a valuable option among antidepressants, particularly for patients who may not respond well to traditional selective serotonin reuptake inhibitors or tricyclic antidepressants .

Neurobiological Mechanisms of Milnacipran in Central Sensitization Pathways

Dual Serotonin-Norepinephrine Reuptake Inhibition Dynamics

Milnacipran exerts its primary pharmacological action through potent and balanced inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake transporters. Unlike other serotonin-norepinephrine reuptake inhibitors (SNRIs), milnacipran exhibits a distinctive preferential inhibition of the norepinephrine transporter (NET) over the serotonin transporter (SERT). In vitro binding assays reveal a NET:SERT inhibition ratio of approximately 1.6:1 (Ki NET = 22 nM; Ki SERT = 8.44 nM) [8] [5]. This preferential NET affinity is a defining characteristic, setting it apart from agents like duloxetine, which typically show greater SERT selectivity [8]. The molecular structure of milnacipran allows it to bind these transporters with high affinity without significant interactions with histaminergic, cholinergic, dopaminergic, or opioid receptors, contributing to a targeted mechanism of action [5] [8].

Comparative Affinity Ratios for SERT vs. NET Transporters

Quantitative analyses confirm milnacipran's distinct transporter profile. As shown in Table 1, its affinity for NET is ~3-fold higher than for SERT, contrasting with other SNRIs:

Table 1: Human Monoamine Transporter Binding Affinities (Ki, nM)

CompoundNET (nM)SERT (nM)NET:SERT Ratio
Milnacipran22.08.44~1:2.6 (NET > SERT)
Duloxetine12.22.67~1:0.2 (SERT > NET)
Venlafaxine206018.8~1:0.01 (SERT >> NET)
Amitriptyline19.24.30~1:0.2

Data derived from human cell line assays [8].

This NET-preferential profile enhances noradrenergic neurotransmission in key CNS regions involved in pain modulation, including the locus coeruleus, periaqueductal gray, and spinal dorsal horn [2] [5].

Impact on Descending Pain Modulatory Systems

Milnacipran’s reuptake inhibition potentiates the activity of descending inhibitory pathways. By increasing synaptic concentrations of NE and 5-HT in the brainstem and spinal cord, milnacipran enhances the activation of α2-adrenergic and 5-HT1A/1B receptors on descending neurons. This promotes the release of inhibitory neurotransmitters (e.g., GABA, glycine) and suppresses nociceptive signal transmission in the dorsal horn [3] [9]. Preclinical evidence demonstrates that spinal noradrenergic denervation (using 6-hydroxydopamine) abolishes milnacipran’s antiallodynic effects in neuropathic rats, confirming the critical role of NE in its analgesic actions [3]. Similarly, intrathecal administration of yohimbine (an α2-adrenoceptor antagonist) blocks milnacipran’s effects, further implicating spinal α2-adrenoceptors in its mechanism [9]. This noradrenergically mediated modulation of descending inhibition counters the disinhibition characteristic of central sensitization [1] [4].

Role in Attenuating Hyperalgesia and Allodynia in Preclinical Models

Central sensitization manifests as hyperalgesia (amplified pain from noxious stimuli) and allodynia (pain from normally innocuous stimuli). Milnacipran demonstrates efficacy in reversing these hallmarks across diverse preclinical models, reflecting its potential to normalize aberrant CNS pain processing.

Effects on Formalin-Induced Central Sensitization

The formalin test is a validated model of tonic nociception and central sensitization. Subcutaneous formalin injection induces biphasic pain behaviors: an acute phase (direct chemical stimulation of nociceptors) and a prolonged tonic phase (dependent on spinal cord sensitization and peripheral inflammation) [7]. Milnacipran significantly attenuates late-phase formalin behaviors (e.g., paw licking) in rodents, with minimal effective doses (MED) of 2.5 mg/kg (intraperitoneal) [7]. This effect is attributed to its ability to disrupt the development and maintenance of central sensitization within the spinal cord. Importantly, milnacipran outperforms agents acting solely on serotonergic or noradrenergic systems in this model, underscoring the therapeutic advantage of dual reuptake inhibition [2] [7]. Comparative studies show milnacipran’s efficacy in formalin-induced sensitization parallels or exceeds that of duloxetine and pregabalin in attenuating central components of inflammatory pain [7].

Modulation of Glutamate and Substance P Signaling

Beyond monoamine reuptake, milnacipran indirectly modulates key excitatory neurotransmitters implicated in central sensitization:

  • Glutamate: Central sensitization involves heightened glutamate release and N-methyl-D-aspartate receptor (NMDAR) activation in the spinal dorsal horn [1] [10]. Milnacipran’s enhancement of descending noradrenergic inhibition reduces presynaptic glutamate release from primary afferents and postsynaptic neuronal hyperexcitability. Preclinical studies in nerve-ligated rats show milnacipran suppresses long-term potentiation (LTP)-like phenomena in spinal nociceptive pathways, a glutamate-dependent process [3] [9].
  • Substance P (SP): SP, a neuropeptide released by nociceptors, amplifies pain signaling and promotes neurogenic inflammation. By boosting descending inhibition (particularly via spinal α2-adrenoceptors), milnacipran may reduce SP release from primary afferent terminals [2]. While direct receptor binding is absent, functional studies in neuropathic pain models confirm milnacipran reduces SP-mediated facilitation of pain transmission [3].

Furthermore, milnacipran may attenuate neuroimmune interactions sustaining central sensitization. While not a direct immunomodulator, its suppression of glial activation (via increased NE) potentially reduces pro-inflammatory cytokine (e.g., IL-1β, TNF-α) release in the spinal cord, breaking the cycle of cytokine-induced glutamate and SP release [4] [10].

Table 2: Milnacipran's Effects in Preclinical Models of Central Sensitization

ModelKey FindingsProposed Mechanism
Spinal Nerve Ligation (SNL)Dose-dependent reversal of mechanical allodynia & thermal hyperalgesia [3]. Supraspinal/spinal (i.t., i.c.v.) administration effective; local injection ineffective [3].Spinal noradrenergic activation via α2-adrenoceptors [3] [9].
Formalin TestMED = 2.5 mg/kg (i.p.) for attenuation of late-phase (central) pain behaviors [7].Disruption of spinal sensitization; enhanced descending inhibition [2] [7].
Stress-Induced Muscle HyperalgesiaReduction of hyperalgesia; superior to single-transmitter agents [2].Normalization of dysregulated descending pain control [2] [4].

Clinical Translation: Central Sensitization Biomarkers and Milnacipran Response

Quantitative sensory testing (QST) in fibromyalgia (FM) patients—a prototypical central sensitization syndrome—reveals strong correlations between baseline mechanical/thermal hyperalgesia and clinical pain intensity. Studies show QST measures predict up to 80% of the variance in clinical pain scores [6]. While a 6-week RCT found milnacipran reduced clinical FM pain and hyperalgesia, the magnitude was not statistically superior to placebo in that specific trial [6]. However, the pronounced correlation between reduced hyperalgesia and reduced clinical pain across all participants suggests milnacipran’s clinical efficacy is intrinsically linked to its ability to normalize central sensitization. Biomarkers like temporal summation of pain (a measure of CNS wind-up) and conditioned pain modulation (reflecting descending inhibitory function) may provide objective indicators of milnacipran’s neurobiological effects in humans [1] [4] [6].

Synergistic Approaches and Persistent Questions

Emerging preclinical evidence suggests synergies between milnacipran and non-pharmacologic neuromodulatory approaches. For example, electroacupuncture (EA) significantly enhances the antiallodynic and antihyperalgesic effects of subeffective spinal doses of milnacipran in nerve-ligated rats. This synergy is abolished by spinal noradrenergic denervation or α2-adrenoceptor blockade, indicating EA potentiates milnacipran’s action via the descending noradrenergic pathway [9]. Key unresolved questions include:

  • The precise contribution of neuroimmune mechanisms (microglia/astrocytes) to milnacipran's long-term effects on central sensitization [4] [10].
  • Whether genetic polymorphisms in NET/SERT or downstream signaling molecules predict milnacipran response in conditions characterized by central sensitization [1].
  • The optimal strategies for combining neuromodulatory therapies (e.g., EA, transcranial stimulation) with milnacipran to sustain pain control [9].

Properties

CAS Number

92623-85-3

Product Name

Milnacipran

IUPAC Name

(1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

InChI

InChI=1S/C15H22N2O/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,16H2,1-2H3/t13-,15+/m1/s1

InChI Key

GJJFMKBJSRMPLA-HIFRSBDPSA-N

SMILES

CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2

Solubility

1.23e+00 g/L

Synonyms

1 Phenyl 1 diethylaminocarbonyl 2 aminomethylcyclopropane HCl
1-phenyl-1-diethylaminocarbonyl-2-aminomethylcyclopropane HCl
F 2207
F-2207
F2207
Ixel
midalcipran
milnacipran
milnacipran hydrochloride
Savella

Canonical SMILES

CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2

Isomeric SMILES

CCN(CC)C(=O)[C@@]1(C[C@@H]1CN)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.